![molecular formula C38H34 B14265171 1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene) CAS No. 135803-91-7](/img/structure/B14265171.png)
1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene: is an organic compound with the molecular formula C24H22 It is known for its unique structure, which includes two vinyl groups attached to a benzene ring, each substituted with two 4-methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene can be synthesized through a series of organic reactions. One common method involves the reaction of 1,4-dibromobenzene with 4-methylphenylacetylene in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction.
Industrial Production Methods: In industrial settings, the production of 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene may involve large-scale coupling reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl groups into alkyl groups, resulting in a more saturated compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl-substituted benzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
科学研究应用
1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
作用机制
The mechanism of action of 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene involves its interaction with molecular targets through its vinyl and phenyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile intermediate in organic synthesis.
相似化合物的比较
- 1,4-Bis(2-methylstyryl)benzene
- 1,4-Bis(4-methylstyryl)benzene
- 1,4-Bis(2,2-dimethylphenyl)vinylbenzene
Comparison: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene is unique due to its specific substitution pattern and the presence of two vinyl groups. This structure imparts distinct chemical properties, such as increased reactivity towards electrophilic and nucleophilic reagents, compared to similar compounds with different substitution patterns.
属性
CAS 编号 |
135803-91-7 |
|---|---|
分子式 |
C38H34 |
分子量 |
490.7 g/mol |
IUPAC 名称 |
1,4-bis[2,2-bis(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C38H34/c1-27-5-17-33(18-6-27)37(34-19-7-28(2)8-20-34)25-31-13-15-32(16-14-31)26-38(35-21-9-29(3)10-22-35)36-23-11-30(4)12-24-36/h5-26H,1-4H3 |
InChI 键 |
VAMIQMSIDPJJJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=C(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


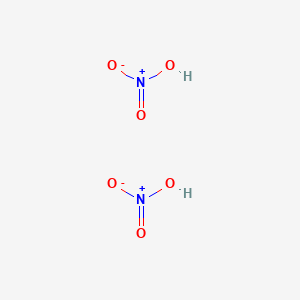
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
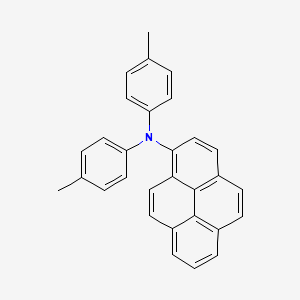
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)

![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
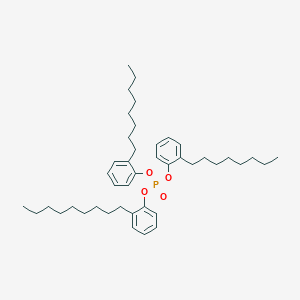
![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
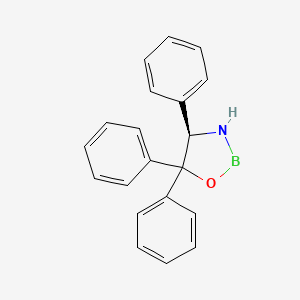
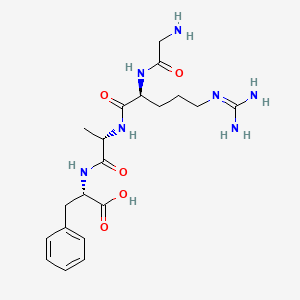
![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)

